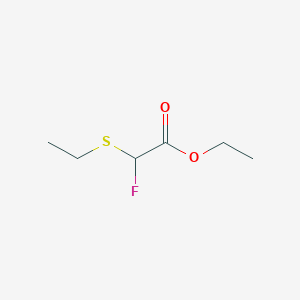

Ethyl (ethylsulfanyl)(fluoro)acetate

Description

Structure

3D Structure

Properties

CAS No. |

106372-58-1 |

|---|---|

Molecular Formula |

C6H11FO2S |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

ethyl 2-ethylsulfanyl-2-fluoroacetate |

InChI |

InChI=1S/C6H11FO2S/c1-3-9-6(8)5(7)10-4-2/h5H,3-4H2,1-2H3 |

InChI Key |

QDQASDKMOOKICK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(F)SCC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Ethylsulfanyl Fluoro Acetate

Strategies for Installation of the Fluorine Atom

The introduction of a fluorine atom onto the α-position of an α-sulfenylated ester, such as ethyl (ethylsulfanyl)acetate, is a critical approach to the target molecule. This transformation can be achieved through electrophilic, nucleophilic, or radical-mediated pathways, each with distinct reagents and mechanistic profiles.

Electrophilic fluorination is a common strategy that involves the reaction of an enolate or enol equivalent of the α-sulfenylated ester with an electrophilic fluorine source (a reagent containing a "F⁺" equivalent). The sulfur substituent can stabilize the intermediate carbanion (enolate), facilitating the reaction. Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are widely used for this purpose. alfa-chemistry.com The reaction typically proceeds by generating the enolate of the starting ester, ethyl (ethylsulfanyl)acetate, using a non-nucleophilic base, which then attacks the electrophilic fluorine atom of the fluorinating agent.

The fluorination of substrates like α-phenylsulfanyl esters has been shown to proceed effectively, often through a mechanism described as a Fluoro-Pummerer reaction. researchgate.net This method provides a direct route to α-fluoro sulfides under relatively mild conditions.

Table 1: Reagents for Electrophilic Fluorination of α-Sulfenylated Esters

| Reagent Name | Chemical Name | Typical Base | Solvent |

|---|---|---|---|

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS) | Tetrahydrofuran (THF), Dichloromethane (DCM) |

| NFSI | N-Fluorobenzenesulfonimide | Sodium hydride (NaH), Lithium bis(trimethylsilyl)amide (LiHMDS) | Dimethylformamide (DMF), THF |

Nucleophilic fluorination involves the displacement of a suitable leaving group from the α-carbon of an ethyl ester precursor by a nucleophilic fluoride (B91410) source. For the synthesis of Ethyl (ethylsulfanyl)(fluoro)acetate, this would necessitate a starting material like ethyl α-chloro(ethylsulfanyl)acetate or the corresponding bromo- or tosyl-derivative. The reaction proceeds via an SN2 mechanism.

The most common sources of nucleophilic fluoride are alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF). tcichemicals.com The efficacy of these reagents is often limited by their low solubility in organic solvents and the low nucleophilicity of the fluoride ion. ucla.edu To overcome these issues, reactions are often run at elevated temperatures in polar aprotic solvents, or with the aid of phase-transfer catalysts or ionic liquids to enhance the reactivity of the fluoride salt. ucla.edugoogle.com

Table 2: Conditions for Nucleophilic Fluorination

| Fluoride Source | Precursor Leaving Group | Catalyst/Additive | Solvent | Typical Temperature |

|---|---|---|---|---|

| Potassium Fluoride (KF) | Chlorine, Bromine | Phase-Transfer Catalyst (e.g., 18-crown-6), Ionic Liquid | Acetonitrile, Sulfolane, DMF | 80-150 °C |

| Cesium Fluoride (CsF) | Chlorine, Bromine, Tosylate | None | tert-Butanol, DMF | 50-120 °C |

Radical-mediated fluorination represents a more modern approach. These methods avoid the need for strongly basic or acidic conditions often required in traditional nucleophilic or electrophilic pathways. The general strategy involves generating a radical at the α-carbon of the ethyl (ethylsulfanyl)acetate precursor, which is then trapped by a fluorine atom source.

The development of N-fluoro-N-arylsulfonamides (NFASs) has provided a class of reagents suitable for radical fluorination under mild conditions. nih.govresearchgate.net These reagents possess lower N–F bond dissociation energies compared to traditional electrophilic sources like NFSI, which favors clean radical processes over undesired side reactions. nih.govresearchgate.net Another approach involves the visible-light-mediated generation of radicals, which can then be fluorinated. nih.gov This process typically involves a photocatalyst that, upon excitation, initiates the radical formation cascade.

Table 3: Radical Fluorination Reagents and Methods

| Reagent/Method | Radical Generation | Fluorine Source | Key Features |

|---|---|---|---|

| N-Fluoro-N-arylsulfonamides (NFASs) | Hydroboration followed by radical deborylative fluorination | NFAS | Metal-free, mild conditions. nih.gov |

| Visible-light Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃²⁺, Ir-complexes) with a radical precursor | Selectfluor®, NFSI | Occurs at ambient temperature, high functional group tolerance. |

Methods for Introducing the Ethylsulfanyl Moiety

An alternative retrosynthetic approach involves creating the carbon-sulfur bond as a key step. This requires a readily available α-fluorinated ester precursor, which is then subjected to thiolation.

This method involves the nucleophilic substitution of a halogen at the α-position of a fluorinated ester with an ethanethiolate nucleophile. The typical starting material would be ethyl α-bromo-α-fluoroacetate or ethyl α-chloro-α-fluoroacetate. The reaction with sodium ethanethiolate (EtSNa), or ethanethiol (B150549) in the presence of a base like triethylamine (B128534) or sodium hydride, proceeds via an SN2 pathway to furnish the desired product. This is an established and reliable method for the formation of α-thioalkyl esters. researchgate.net

Table 4: Typical Conditions for Thiolation of α-Halo Esters

| Starting Material | Sulfur Source | Base | Solvent |

|---|---|---|---|

| Ethyl bromo(fluoro)acetate | Ethanethiol (EtSH) | Triethylamine (Et₃N), Sodium carbonate (Na₂CO₃) | THF, Acetonitrile |

| Ethyl chloro(fluoro)acetate | Sodium ethanethiolate (EtSNa) | N/A (pre-formed salt) | Ethanol (B145695), DMF |

The conjugate addition, or thia-Michael addition, of ethanethiol to an electrophilic alkene is another powerful strategy for C-S bond formation. srce.hr In this context, the reaction would involve the addition of ethanethiol to ethyl 2-fluoroacrylate. This reaction can be catalyzed by bases, acids, or nucleophiles. Base catalysis, which involves the formation of the more nucleophilic thiolate anion, is most common. scispace.com The reaction is highly atom-economical and often proceeds under mild conditions with high yields. scispace.com

Table 5: Catalysts for Thia-Michael Addition of Ethanethiol

| Catalyst Type | Example Catalyst | Solvent | Temperature |

|---|---|---|---|

| Base | Triethylamine, Sodium hydroxide (B78521) (NaOH), Potassium fluoride on alumina (B75360) (KF/Al₂O₃) | Ethanol, Water, Solvent-free | Room Temperature |

| Lewis Acid | Bismuth(III) triflate (Bi(OTf)₃), Ferric chloride (FeCl₃) | Acetonitrile, Dichloromethane | Room Temperature |

Esterification and Transesterification Routes to the Ethyl Acetate (B1210297) Framework

The formation of the ethyl acetate backbone of this compound is a fundamental step that can be achieved through well-established esterification and transesterification reactions.

Esterification typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of the target molecule, this would involve the esterification of (ethylsulfanyl)(fluoro)acetic acid with ethanol. The reaction is generally reversible and often requires the removal of water to drive the equilibrium towards the product. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid.

A general representation of this Fischer-Speier esterification is as follows: (EtS)(F)CH-COOH + EtOH ⇌ (EtS)(F)CH-COOEt + H₂O

Transesterification , another viable route, involves the conversion of one ester to another by reaction with an alcohol. For instance, a methyl or other alkyl ester of (ethylsulfanyl)(fluoro)acetic acid could be converted to the corresponding ethyl ester by heating in the presence of ethanol and a catalyst. This approach can be particularly useful if the precursor methyl ester is more readily accessible. The equilibrium in transesterification is driven by using a large excess of the desired alcohol or by removing the more volatile alcohol byproduct.

| Reaction Type | Reactants | Catalyst | Key Conditions |

| Esterification | (ethylsulfanyl)(fluoro)acetic acid, Ethanol | H₂SO₄, p-TsOH | Removal of water, Heat |

| Transesterification | Mthis compound, Ethanol | Acid or Base | Excess ethanol, Removal of methanol (B129727) |

Enantioselective and Diastereoselective Synthesis of Chiral this compound

The α-carbon of this compound is a stereocenter, making the development of enantioselective and diastereoselective synthetic methods a critical area of research.

Asymmetric catalysis offers an elegant approach to establishing the stereochemistry of the target molecule. This can involve either the enantioselective fluorination of a thio-substituted precursor or the enantioselective sulfenylation of a fluoro-substituted precursor.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral N-heterocyclic carbenes (NHCs) have been shown to catalyze the enantioselective α-fluorination of aliphatic aldehydes, which can then be converted to esters, amides, and thioesters with excellent enantioselectivity. rsc.org Similarly, chiral guanidine (B92328) organocatalysts have been employed for the enantioselective sulfenylation of α-fluoro-β-ketoamides, demonstrating the feasibility of creating a diheteroatom-bearing tetrasubstituted carbon center. researchgate.net

Metal-based catalysis also provides numerous opportunities for asymmetric synthesis. Chiral palladium complexes, for instance, have been successfully used in the enantioselective fluorination of β-ketoesters. rsc.org The development of catalysts that can effectively control the stereochemistry of either the fluorination or sulfenylation step is a key focus in this area.

The use of chiral auxiliaries is a well-established strategy for diastereoselective synthesis. researchgate.net A chiral auxiliary is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of chiral this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be acylated with (ethylsulfanyl)acetic acid. researchgate.net Subsequent diastereoselective fluorination of the resulting enolate would be directed by the steric bulk of the auxiliary. Finally, removal of the auxiliary by ethanolysis would yield the enantiomerically enriched target ester.

Another approach involves the use of a chiral auxiliary to direct the sulfenylation of a fluorinated precursor. The choice of chiral auxiliary and reaction conditions is crucial for achieving high diastereoselectivity.

| Approach | Key Feature | Example Catalyst/Auxiliary | Potential Application |

| Asymmetric Catalysis | Enantioselective bond formation | Chiral N-heterocyclic carbenes, Chiral guanidines, Chiral palladium complexes | Enantioselective fluorination or sulfenylation |

| Chiral Auxiliary | Diastereoselective bond formation | Evans oxazolidinones | Diastereoselective fluorination of a thio-substituted precursor |

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including this compound. The focus is on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

Conducting reactions in the absence of a solvent can significantly reduce the environmental impact of a synthetic process. Efficient fluorination of 1,3-dicarbonyl compounds has been achieved under solvent-free conditions using electrophilic fluorinating agents. researchgate.net The development of solvent-free methods for the key fluorination and sulfenylation steps in the synthesis of the target molecule would represent a significant advancement in green chemistry.

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with high efficiency and selectivity, thereby reducing the formation of byproducts. Catalytic approaches not only minimize waste but also often operate under milder reaction conditions, saving energy. The development of highly active and recyclable catalysts for the synthesis of this compound is a key research goal. For example, the use of catalytic amounts of reagents for thioesterification, rather than stoichiometric activators, can significantly improve the atom economy of the process. organic-chemistry.org Furthermore, contemporary synthetic strategies in organofluorine chemistry are increasingly focusing on catalytic methods to reduce costs and environmental impact. cas.cn

Mechanistic Studies and Reactivity Profiles of Ethyl Ethylsulfanyl Fluoro Acetate

Electronic and Steric Effects Influencing Reactivity

The reactivity of the α-carbon in ethyl (ethylsulfanyl)(fluoro)acetate is governed by a complex interplay of electronic and steric factors imparted by the fluorine and ethylsulfanyl substituents. These groups modulate the electron density, conformation, and stability of intermediates, thereby dictating the compound's behavior in chemical reactions.

The electronic environment of the α-carbon is significantly influenced by the powerful and often competing effects of the adjacent fluorine atom and ethylsulfanyl group.

Fluorine: As the most electronegative element, fluorine exerts a potent negative inductive effect (-I), strongly withdrawing electron density along the C-F sigma (σ) bond. chemguide.co.ukreddit.comwikipedia.org This polarization renders the α-carbon electron-deficient. However, fluorine can also participate in hyperconjugative interactions. For instance, lone pairs on the fluorine atom can, in specific conformations, donate electron density into adjacent antibonding orbitals (nF → σ*), a phenomenon that can influence bond lengths and stability. nih.gov Despite this potential for electron donation, the inductive effect is typically the dominant electronic contribution of fluorine. rsc.org

Ethylsulfanyl Group: The sulfur atom of the ethylsulfanyl group has a more complex electronic influence. Its electronegativity is similar to that of carbon, resulting in a less pronounced inductive effect compared to fluorine. However, sulfur is highly polarizable, allowing it to effectively stabilize adjacent negative charges through dispersion forces. acs.org Furthermore, the sulfur atom possesses lone pairs that can engage in p-π or n-σ* interactions, donating electron density to stabilize adjacent carbocations, a capacity well-documented in studies comparing α-sulfur and α-fluorine carbocation stabilization. conicet.gov.arconicet.gov.ar Conversely, the participation of sulfur's d-orbitals in bonding to stabilize adjacent carbanions, a classical explanation, is now often described in terms of hyperconjugation involving σ*(S-C) orbitals. acs.org

The combination of a strongly electron-withdrawing fluorine atom and a polarizable, potentially electron-donating sulfur atom creates a push-pull electronic environment at the α-carbon, which is pivotal in determining the acidity of the α-proton and the stability of reactive intermediates.

| Substituent | Primary Inductive Effect | Resonance/Hyperconjugative Effect | Key Characteristic |

|---|---|---|---|

| Fluorine (-F) | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R, via n→σ*) | High Electronegativity |

| Ethylsulfanyl (-SEt) | Weakly Electron-Withdrawing (-I) | Electron-Donating (+R) / Stabilizing via Polarizability | High Polarizability |

The rotational barriers around the Cα-C(O) and Cα-S bonds are influenced by stereoelectronic effects, which are orbital interactions that depend on the molecule's three-dimensional geometry. wikipedia.org In molecules containing vicinal electronegative substituents, such as this compound, the "gauche effect" is a critical consideration. wikipedia.orgnih.gov This effect often leads to a preference for a gauche conformation (a 60° dihedral angle) over an anti conformation, which might be sterically preferred.

This preference is frequently attributed to stabilizing hyperconjugative interactions. wikipedia.orgnih.gov For this compound, a key interaction would be the donation of electron density from a C-H or C-S bonding orbital into the low-lying C-F antibonding orbital (σC-S → σ*C-F). Such an interaction is maximized in a gauche or anti-periplanar arrangement, influencing the conformational equilibrium. nih.govresearchgate.net Computational and crystallographic analyses of acyclic α-fluoro sulfur compounds have demonstrated the importance of these hyperconjugative donor-acceptor interactions in achieving conformational control. nih.govresearchgate.net The precise conformational preference of this compound would therefore depend on the balance between minimizing steric repulsion and maximizing these stabilizing orbital overlaps.

Nucleophilic Reactivity at the α-Carbon

Deprotonation of the α-hydrogen generates a nucleophilic enolate, which is the key intermediate for a variety of carbon-carbon bond-forming reactions. The stability and reactivity of this enolate are profoundly shaped by the α-substituents.

The acidity of the α-proton, and thus the ease of carbanion (enolate) formation, is determined by the ability of the adjacent groups to stabilize the resulting negative charge. masterorganicchemistry.com The ester group provides primary stabilization by delocalizing the negative charge onto the carbonyl oxygen through resonance.

The α-substituents provide secondary, and competing, effects. The strong -I effect of fluorine would be expected to stabilize the negative charge. quora.com However, studies have shown that an α-fluorine atom can be destabilizing to an adjacent carbanion due to repulsion between the lone pairs of the fluorine and the carbanion's lone pair. rsc.orgsiue.edu This repulsion can lead to pyramidalization of the carbanionic center to reduce this unfavorable interaction. rsc.org In contrast, an α-sulfur substituent is well-known to stabilize carbanions. acs.orguclouvain.be This stabilization is primarily attributed to the high polarizability of sulfur and, to a lesser extent, negative hyperconjugation (nC → σ*S-C). acs.org

| Compound | Structure | Estimated pKa | Key Stabilizing Factor(s) |

|---|---|---|---|

| Ethyl acetate (B1210297) | CH₃COOEt | ~31 | Resonance (ester) |

| Ethyl fluoroacetate (B1212596) | FCH₂COOEt | ~26 | Inductive effect (-F), Resonance |

| Ethyl (ethylsulfanyl)acetate | EtSCH₂COOEt | ~27 | Polarizability (-SEt), Resonance |

| This compound | EtS(F)CHCOOEt | ~24-26 | Inductive, Polarizability, Resonance (competing effects) |

The enolate derived from this compound can act as a potent nucleophile, or "Michael donor," in conjugate addition reactions. wikipedia.orgmasterorganicchemistry.com In a Michael addition, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a "Michael acceptor." wikipedia.orgyoutube.com

The reaction proceeds via the following general steps:

Deprotonation of this compound at the α-position by a suitable base (e.g., lithium diisopropylamide, LDA) to form the corresponding enolate.

Nucleophilic attack of the enolate's α-carbon onto the electron-deficient β-carbon of the Michael acceptor. masterorganicchemistry.com

Protonation of the resulting enolate intermediate by a proton source to yield the final 1,5-dicarbonyl or related adduct.

The enolate of this compound can also react with a variety of electrophiles, most commonly alkyl halides, in SN2-type reactions to form a new carbon-carbon bond at the α-position. masterorganicchemistry.comlibretexts.org This reaction is a fundamental method for constructing more complex molecular frameworks.

The process involves the formation of the enolate using a strong, non-nucleophilic base, followed by the introduction of an electrophile such as methyl iodide or benzyl (B1604629) bromide. The nucleophilic α-carbon of the enolate displaces the leaving group on the electrophile. libretexts.org The choice of base and reaction conditions is crucial to ensure complete enolate formation and prevent side reactions. Studies on the alkylation of related α-fluoro-β-ketoesters have demonstrated that these fluorinated enolates are effective nucleophiles in catalytic asymmetric reactions, suggesting that the enolate of this compound would also be a viable substrate for such transformations. whiterose.ac.uk

Aldol-Type Condensations and Related Carbonyl Additions

The presence of an α-fluoro substituent and an adjacent thioether group significantly influences the reactivity of this compound in aldol-type condensations. These reactions are fundamental carbon-carbon bond-forming transformations. thieme-connect.dewikipedia.org The generation of an enolate from this compound, typically using a suitable base, is the prerequisite step. The nature of the substituents is expected to impact the stability, geometry, and nucleophilicity of the resulting enolate.

In reactions analogous to the silicon-mediated Mukaiyama aldol (B89426) reaction, esters with α-fluoroalkyl groups have been shown to react with aldehydes with high diastereoselectivity. nih.gov For instance, reactions involving similar fluorinated esters often proceed through a defined transition state, leading to a preference for syn-aldol products. nih.gov The steric and electronic properties of the ethylsulfanyl and fluoro groups would play a crucial role in dictating the facial selectivity of the enolate's attack on the carbonyl electrophile. nih.gov

While reactions with aldehydes bearing electron-withdrawing groups typically yield stable aldol addition products, aldehydes with electron-donating substituents may favor subsequent elimination of water to form α,β-unsaturated condensation products. nih.gov The specific conditions, such as the choice of Lewis acid and solvent, are critical in controlling the reaction outcome between addition and condensation. thieme-connect.de

Below is a table summarizing representative conditions and outcomes for aldol-type reactions of structurally related fluorinated esters.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Major Product Type | Diastereoselectivity |

| α-Fluoroalkyl Ester | Substituted Benzaldehyde | TiCl₄, Base | β-Hydroxy Ester (Aldol Addition) | High (syn) nih.gov |

| α-Fluoroalkyl Ester | p-Methoxybenzaldehyde | TiCl₄, Base | α,β-Unsaturated Ester (Condensation) | (E)-isomer nih.gov |

| Ethyl Pyruvate | Cinnamaldehyde | Cu(OTf)₂ | 1,3-Diene (Aldol Condensation) | Not Specified thieme-connect.de |

Electrophilic Transformations Involving the Sulfur Atom

The thioether moiety in this compound is susceptible to oxidation, yielding the corresponding sulfoxide (B87167) and sulfone derivatives. This transformation is a common and straightforward method for synthesizing these valuable chemical intermediates. researchgate.netnih.gov The oxidation proceeds in a stepwise manner, with the sulfoxide being the intermediate product en route to the sulfone.

Achieving selectivity for the sulfoxide over the sulfone is a primary challenge, as over-oxidation is a common side reaction. researchgate.netnih.gov Careful control of reaction parameters, particularly the stoichiometry of the oxidizing agent, temperature, and reaction time, is essential for selective synthesis. nih.govacsgcipr.org A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide often considered a "green" and efficient option. nih.gov Other reagents like meta-chloroperoxybenzoic acid (mCPBA) are also effective. The use of certain catalysts can enhance the rate and selectivity of the oxidation. organic-chemistry.org

The table below outlines common reagents used for sulfide (B99878) oxidation and the typical product selectivity.

| Oxidizing Agent | Catalyst | Typical Conditions | Primary Product |

| H₂O₂ (1 equiv.) | None (or Acetic Acid) | Room Temperature | Sulfoxide nih.gov |

| H₂O₂ (>2 equiv.) | Niobium Carbide | Room Temperature | Sulfone organic-chemistry.org |

| mCPBA (1 equiv.) | CH₂Cl₂ | 0 °C to Room Temperature | Sulfoxide |

| mCPBA (>2 equiv.) | CH₂Cl₂ | Room Temperature | Sulfone |

| Urea-Hydrogen Peroxide | Phthalic Anhydride (B1165640) | Ethyl Acetate | Sulfone organic-chemistry.org |

Sulfonium (B1226848) ylides are versatile synthetic intermediates that can be generated from this compound. unibo.it The process involves two sequential steps: first, the nucleophilic sulfur atom is alkylated with an electrophile (e.g., an alkyl halide) to form a sulfonium salt. Second, treatment of this salt with a suitable base removes the acidic α-proton, yielding the sulfonium ylide. apm.ac.cn The presence of the electron-withdrawing ester and fluoro groups on the α-carbon increases its acidity and stabilizes the resulting carbanionic center of the ylide. unibo.itmdpi.com

These "stabilized" sulfonium ylides are generally more stable and easier to handle than their "unstabilized" counterparts. unibo.itmdpi.com They are potent nucleophiles and can participate in a wide array of chemical transformations. researchgate.net A classic application is the Johnson–Corey–Chaykovsky reaction, where the ylide reacts with aldehydes or ketones to form epoxides. unibo.itmdpi.com Reaction with α,β-unsaturated carbonyl compounds can lead to either epoxides (via 1,2-addition) or cyclopropanes (via 1,4-conjugate addition), with the outcome often depending on kinetic versus thermodynamic control. unibo.it Chiral sulfides can be used to generate chiral ylides, enabling asymmetric synthesis of these valuable cyclic structures. mdpi.com

Radical Reactions and Single Electron Transfer (SET) Processes

This compound can potentially serve as a precursor to radical intermediates through single electron transfer (SET) processes. nih.gov SET mechanisms, which involve the transfer of a single electron from a donor to an acceptor, can generate radical ion pairs that subsequently engage in further reactions. rsc.orgbohrium.com In the context of frustrated Lewis pairs (FLPs), a Lewis base can transfer an electron to a Lewis acid, initiating a radical pathway. nih.govresearchgate.net

A hypothetical SET event involving this compound could lead to the formation of an α-fluoro-α-thio-ester radical. This could be achieved through photoinduced electron transfer or via interaction with potent oxidants or reductants. rsc.orgconicet.gov.ar Such radical species are valuable for forming new carbon-carbon or carbon-heteroatom bonds. For example, the generated radical could add across carbon-carbon multiple bonds in a radical fluoroalkylation reaction, a powerful method for introducing fluorinated motifs into organic molecules. conicet.gov.ar The feasibility and pathway of such SET processes, whether thermal or photoinduced, can be predicted and studied using techniques like cyclic voltammetry and computational methods. rsc.orgbohrium.com

Rearrangement Reactions and Fragmentation Pathways

The structural features of this compound and its derivatives allow for potential rearrangement and fragmentation reactions. Under certain conditions, particularly in the presence of a strong base, fragmentation can occur. This is analogous to observations with similar compounds like ethyl [¹⁸F]fluoroacetate, where the high acidity of the α-protons can lead to elimination or other side reactions in basic media, hindering desired transformations like hydrolysis. researchgate.net

Furthermore, the sulfoxide derivative of this compound could be a substrate for a Pummerer-type rearrangement. This reaction typically involves the treatment of a sulfoxide with an activating agent (e.g., acetic anhydride), leading to an intermediate that rearranges to form an α-acyloxy thioether. This pathway provides a method for further functionalizing the carbon atom bearing the sulfur and fluorine substituents. Such rearrangement reactions involve the migration of a group from one atom to another within the same molecule, resulting in a structural isomer. wiley-vch.de

Kinetic and Thermodynamic Investigations of Key Transformations

The hydrolysis of esters (saponification) is a well-studied reaction where kinetic parameters are often determined by monitoring changes in concentration or conductivity over time. researchgate.netresearchgate.netbue.edu.eg The presence of the electronegative fluorine atom and the sulfur atom at the α-position of this compound is expected to significantly influence its reaction rates compared to simple ethyl acetate. The strong electron-withdrawing inductive effect of fluorine would increase the electrophilicity of the carbonyl carbon, likely accelerating nucleophilic attack, as seen in studies of ethyl trifluoroacetate (B77799). researchgate.net

Kinetic models can be developed to predict product distribution and reaction timelines under various conditions. nih.gov For instance, theoretical investigations using density functional theory (DFT) can be employed to calculate activation energies and reaction rate constants, providing insight into reaction mechanisms at a molecular level. researchgate.net

The table below compares known kinetic data for related esters, which can be used to infer the reactivity of this compound.

| Compound | Reaction | Rate Constant (k) | Temperature (°C) | Conditions |

| Ethyl Acetate | Saponification with NaOH | 0.112 L mol⁻¹ s⁻¹ | 25 | Aqueous researchgate.net |

| Ethyl Trifluoroacetate | Reaction with OH radical | 5.53 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ | 25 | Gas Phase (Theoretical) researchgate.net |

| N-Ethyl perfluorooctane (B1214571) sulfonamidoacetate (N-EtFOSAA) | Reaction with OH radical | (0.68 ± 0.05) x 10⁹ M⁻¹ s⁻¹ | 25 | Aqueous nih.gov |

Applications of Ethyl Ethylsulfanyl Fluoro Acetate in Advanced Organic Synthesis

Building Block for Fluorinated Heterocycles

The incorporation of fluorine into heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. While general methods for synthesizing fluorinated heterocycles are abundant, the specific use of ethyl (ethylsulfanyl)(fluoro)acetate as a primary building block is not well-established.

Synthesis of Fluorinated Thiophenes and Their Derivatives

The synthesis of fluorinated thiophenes often involves cyclization reactions or the modification of existing thiophene (B33073) rings. researchgate.netnih.govresearchgate.net Conceptually, a reagent like this compound could serve as a precursor, but specific, documented synthetic routes originating from this compound to produce fluorinated thiophenes are not readily found in current chemical literature. Research on fluorinated sulfur heterocycles more commonly involves methods like cycloaddition reactions with various fluorinated components. nih.govresearchgate.net

Construction of Fluorinated Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines)

The synthesis of fluorinated nitrogen-containing heterocycles is a broad field with numerous established methods. d-nb.inforesearchgate.netekb.ege-bookshelf.denih.gov These methods often rely on precursors that can undergo cyclization with nitrogen-containing reagents. While this compound possesses a reactive center that could potentially be exploited for building such heterocyclic systems, a survey of the literature does not yield specific examples of its application in the synthesis of fluorinated pyrroles or pyridines.

Access to Fluorinated Oxygen-Containing Heterocycles (e.g., Furans, Pyrans)

The construction of fluorinated oxygen-containing heterocycles like furans and pyrans typically proceeds through various cyclization pathways. A related compound, ethyl 2–(3–ethylsulfanyl–5–fluoro–1–benzofuran (B130515)–2–yl) acetate (B1210297), has been used as a precursor to synthesize a benzofuran derivative through hydrolysis. nih.gov This indicates that structurally similar molecules are relevant in this area of synthesis. However, direct evidence of this compound being used to construct the core ring of simple fluorinated furans or pyrans is not apparent in the reviewed literature.

Precursor for Enantiomerically Enriched Fluorinated Compounds

The development of methods for the asymmetric synthesis of fluorinated molecules is crucial for the pharmaceutical and agrochemical industries. This often involves the use of chiral catalysts or auxiliaries to control the stereochemistry of the fluorinated center.

Chiral Fluoroalcohols and Fluoroamines Synthesis

The synthesis of chiral fluoroalcohols and fluoroamines is an area of active research. ucla.edusemanticscholar.orgresearchgate.net Methodologies often involve the asymmetric reduction of fluorinated ketones or the ring-opening of chiral aziridines. ucla.eduresearchgate.net There is currently a lack of specific, documented research demonstrating the use of this compound as a direct precursor for the enantioselective synthesis of chiral fluoroalcohols or fluoroamines.

Preparation of Chiral Fluoro-Containing Carboxylic Acids

The synthesis of chiral carboxylic acids containing fluorine is of significant interest for creating novel bioactive molecules. researchgate.netnih.govscirp.orgresearchgate.net Established methods include asymmetric fluorination of α-branched carboxylic acid derivatives. nih.gov While the structure of this compound contains a fluoroacetate (B1212596) moiety, its direct application as a precursor in the asymmetric synthesis of more complex chiral fluoro-containing carboxylic acids has not been detailed in the available scientific literature.

The Chemical Compound “this compound” in Advanced Organic Synthesis: A Review of Current Literature

Despite a thorough review of available scientific literature and chemical databases, there is currently no information on the chemical compound “this compound” or its applications in advanced organic synthesis. This includes a lack of data regarding its use as a reagent in cross-coupling and C-H functionalization methodologies, as well as its utility in convergent and divergent synthetic strategies.

Consequently, it is not possible to provide an article detailing its role in the following areas as requested:

Utility in Convergent and Divergent Synthetic Strategies

Multicomponent Reactions Incorporating this compound

While related compounds such as ethyl fluoroacetate and various molecules containing ethylsulfanyl groups are known and used in organic synthesis, the specific combination of these functionalities in "this compound" is not documented in the public domain.

Therefore, no data tables, detailed research findings, or a list of compound names can be generated as the primary subject of the article does not appear to be a known chemical entity. It is possible that "this compound" is a novel compound that has not yet been described in the literature, or the name may be a misnomer for a different chemical structure.

Until information regarding the synthesis and reactivity of "this compound" becomes publicly available, its applications in advanced organic synthesis remain unknown.

Derivatives, Analogues, and Structural Modifications of Ethyl Ethylsulfanyl Fluoro Acetate

Modification of the Ester Moiety

The ester group in ethyl (ethylsulfanyl)(fluoro)acetate is a primary site for structural modification, allowing for the introduction of a wide range of functionalities through established synthetic methodologies. These modifications can significantly alter the compound's physical and chemical properties, such as solubility, reactivity, and stability.

The ethyl ester of (ethylsulfanyl)(fluoro)acetate can be converted into other alkyl or aryl esters through transesterification. This reaction typically involves treating the ethyl ester with a different alcohol (R'OH) in the presence of an acid or base catalyst. biofueljournal.combiofueljournal.comyoutube.com The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) byproduct. biofueljournal.com

For instance, reacting this compound with methanol (B129727) under acidic conditions would yield mthis compound. Similarly, the use of phenol (B47542) or substituted phenols would lead to the corresponding aryl esters. The synthesis of various aryl esters has been achieved through methods like palladium-catalyzed carbonylation of alcohols or metal-free arylation of carboxylic acids with diaryliodonium salts, suggesting potential routes to aryl (ethylsulfanyl)(fluoro)acetates. mdpi.comorganic-chemistry.org

Table 1: Examples of Potential Ester Derivatives via Transesterification

| Starting Material | Reagent Alcohol/Phenol | Catalyst | Potential Product |

| This compound | Methanol | H₂SO₄ | Mthis compound |

| This compound | Isopropanol | NaO-iPr | Isopropyl (ethylsulfanyl)(fluoro)acetate |

| This compound | Phenol | Acid/Base | Phenyl (ethylsulfanyl)(fluoro)acetate |

| This compound | Benzyl (B1604629) alcohol | Acid/Base | Benzyl (ethylsulfanyl)(fluoro)acetate |

This table presents hypothetical products based on standard transesterification reactions.

The ester functionality can be readily converted into an amide by reaction with a primary or secondary amine. This amidation reaction is a fundamental transformation in organic synthesis. nih.govmdpi.comnih.govorganic-chemistry.orgucl.ac.uk The reaction of this compound with ammonia (B1221849) would yield 2-(ethylsulfanyl)-2-fluoroacetamide. Using primary or secondary amines (R'R''NH) would result in the formation of the corresponding N-substituted amides. While direct amidation of esters can sometimes be challenging, various catalytic methods have been developed to facilitate this transformation under mild conditions. mdpi.comnih.govucl.ac.uk

The conversion to a nitrile analogue, (ethylsulfanyl)(fluoro)acetonitrile, represents a more complex transformation. A possible synthetic route could involve the conversion of the corresponding amide, 2-(ethylsulfanyl)-2-fluoroacetamide, through a dehydration reaction. Standard dehydrating agents such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA) are commonly used for this purpose. Alternatively, direct conversion of nitriles from esters has been described in the literature, although it is a less common transformation. google.com

Alteration of the Ethylsulfanyl Group

The ethylsulfanyl group provides another avenue for structural modification, allowing for changes in steric bulk, electronic properties, and the oxidation state of the sulfur atom.

Analogues with different alkyl or aryl substituents on the sulfur atom can be synthesized. A common method for creating such compounds is the reaction of an α-haloester with a thiol (R'SH) in the presence of a base. For example, reacting ethyl chlorofluoroacetate with various thiols (e.g., methanethiol, propanethiol, thiophenol) would yield a library of ethyl (alkylsulfanyl)(fluoro)acetates and ethyl (arylsulfanyl)(fluoro)acetates. thieme-connect.comuniupo.itresearchgate.net

Table 2: Potential Alkylsulfanyl and Arylsulfanyl Analogues

| Thiol Reagent | Base | Potential Product |

| Methanethiol (CH₃SH) | NaH | Ethyl (methylsulfanyl)(fluoro)acetate |

| Propanethiol (CH₃CH₂CH₂SH) | K₂CO₃ | Ethyl (propylsulfanyl)(fluoro)acetate |

| Thiophenol (C₆H₅SH) | Et₃N | Ethyl (phenylsulfanyl)(fluoro)acetate |

| Benzyl mercaptan (C₆H₅CH₂SH) | NaOEt | Ethyl (benzylsulfanyl)(fluoro)acetate |

This table illustrates potential synthetic targets based on the reaction of ethyl chlorofluoroacetate with various thiols.

The sulfur atom in this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone analogues. Oxidation of sulfides to sulfoxides is typically achieved using mild oxidizing agents such as sodium periodate (B1199274) (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂). More vigorous oxidation, using reagents like excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of the sulfone. organic-chemistry.orgnih.govijcps.org

The resulting ethyl (ethylsulfinyl)(fluoro)acetate and ethyl (ethylsulfonyl)(fluoro)acetate are expected to have significantly different chemical properties compared to the parent sulfide (B99878). The sulfonyl group, in particular, is a strong electron-withdrawing group, which would increase the acidity of the α-proton. Ethyl (alkylsulfonyl)acetates are valuable reagents in organic synthesis, for example, in the Julia-Kocienski olefination to form α,β-unsaturated esters. organic-chemistry.orgnih.gov

Table 3: Oxidation Products of this compound

| Oxidizing Agent | Conditions | Product |

| H₂O₂ (1 equiv.) | Mild | Ethyl (ethylsulfinyl)(fluoro)acetate |

| m-CPBA (>2 equiv.) | Standard | Ethyl (ethylsulfonyl)(fluoro)acetate |

| KMnO₄ | Vigorous | Ethyl (ethylsulfonyl)(fluoro)acetate |

This table outlines the expected products from the oxidation of the parent compound under different conditions.

Introduction of Additional Functionalities on the Acetate (B1210297) Backbone

Introducing additional functional groups onto the two-carbon acetate backbone of this compound presents a synthetic challenge due to the presence of the fluorine and ethylsulfanyl groups. The α-carbon is already fully substituted. Therefore, functionalization would likely target the β-carbon, which is part of the ethyl ester and ethylsulfanyl groups.

One potential strategy involves the alkylation of related compounds. For example, the α-carbon of ethyl thioglycolate can be deprotonated with a strong base and then reacted with an electrophile to introduce a new substituent. chemicalbook.com A similar strategy could be envisioned for a precursor to this compound. For instance, alkylation of ethyl (ethylsulfanyl)acetate at the α-position, followed by fluorination, could introduce a variety of functional groups.

Another approach could involve using the parent compound as a building block in more complex syntheses. The reactivity of the α-proton in the corresponding sulfone, ethyl (ethylsulfonyl)(fluoro)acetate, could be exploited for aldol-type reactions or Michael additions, thereby elongating the carbon chain and introducing new functionalities. The functionalization of α-fluoro-α-thioesters remains a specialized area of research, often requiring specific catalytic systems to achieve desired transformations. acs.org

Comparative Studies on Reactivity and Synthetic Versatility of Analogues

The reactivity and synthetic versatility of analogues of this compound are significantly influenced by the electronic effects of the fluorine and sulfur substituents at the α-carbon. Comparative studies, often drawing parallels from structurally similar compounds, provide valuable insights into how these modifications affect the compound's behavior in various chemical transformations. The interplay between the electron-withdrawing nature of the fluorine atom and the electron-donating and leaving group abilities of the ethylsulfanyl group dictates the reactivity of the α-carbon and the carbonyl group.

Influence of α-Halogen Substitution on Reactivity

The substitution of a fluorine atom at the α-position of an ester has a profound impact on its reactivity compared to its non-fluorinated or other halogenated counterparts, such as ethyl chloroacetate (B1199739). The high electronegativity of fluorine enhances the acidity of the α-proton, making deprotonation and subsequent reactions at this position more facile.

A common method for the synthesis of ethyl fluoroacetate (B1212596) involves the reaction of ethyl chloroacetate with potassium fluoride (B91410). nih.gov This nucleophilic substitution reaction itself highlights the greater reactivity of the C-Cl bond compared to the resultant C-F bond under these conditions. The synthesis can be optimized to achieve high yields, for example, by using a solid dispersion of potassium fluoride.

| Reactant | Reagent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |

| Ethyl chloroacetate | Potassium monofluoride solid dispersion | 20 | 3 | 99.1 | 99.7 |

| Ethyl chloroacetate | Potassium monofluoride solid dispersion | 25 | 5 | 98.4 | 99.8 |

| Ethyl chloroacetate | Potassium monofluoride solid dispersion | 55 | 5 | 99.4 | 99.4 |

This table presents data on the synthesis of ethyl fluoroacetate from ethyl chloroacetate under different conditions, demonstrating the efficiency of the halogen exchange reaction. google.com

The presence of the α-fluoro substituent also activates the carbonyl group towards nucleophilic attack. This increased electrophilicity is a consequence of the inductive electron withdrawal by the fluorine atom. For instance, α-fluorinated esters are more susceptible to hydrolysis and other nucleophilic acyl substitution reactions compared to their non-fluorinated analogues.

Impact of the Thioether Group on Synthetic Versatility

The ethylsulfanyl group introduces further complexity and synthetic utility. The sulfur atom can stabilize an adjacent carbanion, complementing the effect of the fluorine atom and facilitating the formation of an enolate for aldol-type reactions. Thioesters, in general, are valuable intermediates in organic synthesis.

In the context of α-fluoro-α-thioether esters, the thioether moiety can also act as a leaving group under certain conditions, or it can be oxidized to a sulfoxide or sulfone, which further enhances the acidity of the α-proton and can be used in elimination reactions to introduce a double bond. Studies on α,α-difluoroethyl thioethers have shown that the sulfur atom is readily oxidized to the corresponding sulfoxide and more slowly to the sulfone. nih.gov This susceptibility to oxidation provides a pathway for further functionalization.

Comparative Reactivity in Condensation Reactions

While direct comparative studies on the condensation reactions of this compound are scarce, inferences can be drawn from related compounds. For example, ethyl fluoroacetate undergoes Claisen condensation with ethyl acetate to form ethyl trifluoroacetoacetate, a key building block in the synthesis of fluorinated organic compounds. meilechem.com The presence of the ethylsulfanyl group in addition to the fluorine atom would be expected to further enhance the acidity of the α-proton, potentially leading to higher yields or allowing for the use of milder reaction conditions in similar condensation reactions.

The synthetic versatility of α-fluoro thioethers is also demonstrated by their use in nucleophilic aromatic substitution reactions, such as the para-fluoro-thiol reaction (PFTR), where a thiol displaces a fluorine atom on a perfluorinated benzene (B151609) ring. nih.gov This highlights the reactivity of the C-F bond under specific conditions and the utility of thiol-containing compounds in bioconjugation and materials science.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic molecules in solution. For Ethyl (ethylsulfanyl)(fluoro)acetate, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and environment.

In situ F-19, C-13, and H-1 NMR Studies for Mechanistic Pathway Tracing

In situ or real-time NMR monitoring allows researchers to observe a chemical reaction as it happens inside the NMR tube. By acquiring spectra at regular intervals, one can track the disappearance of reactant signals and the concurrent appearance of product signals, providing direct evidence for reaction kinetics and the formation of any transient intermediates.

¹⁹F NMR: As the fluorine nucleus is 100% naturally abundant and highly sensitive, ¹⁹F NMR is a powerful probe. nih.govnih.gov In a reaction forming this compound, a single new signal would emerge in the ¹⁹F spectrum. This signal would be a doublet due to coupling with the adjacent proton on the alpha-carbon. Monitoring the integration of this signal over time provides a direct measure of product formation.

¹H NMR: The proton spectrum provides detailed information about the molecule's framework. The appearance of distinct signals corresponding to the two different ethyl groups (one attached to oxygen and one to sulfur) and the characteristic doublet for the proton alpha to the fluorine atom would confirm the formation of the target molecule.

¹³C NMR: The carbon spectrum corroborates the structural assignment. A key signal would be the carbon atom bonded to fluorine, which appears as a doublet with a large one-bond coupling constant (¹JCF). The appearance of this signal, along with the carbonyl and four other distinct aliphatic carbon signals, confirms the complete carbon skeleton.

By combining data from these three nuclei, a detailed mechanistic pathway can be traced, identifying the sequence of bond formations and confirming the final structure of this compound.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~5.0 - 5.5 | Doublet (d) | ²JHF ≈ 45-50 | -CHF- |

| ¹H | ~4.2 - 4.4 | Quartet (q) | ³JHH ≈ 7.1 | -OCH₂CH₃ |

| ¹H | ~2.6 - 2.8 | Quartet (q) | ³JHH ≈ 7.4 | -SCH₂CH₃ |

| ¹H | ~1.3 - 1.4 | Triplet (t) | ³JHH ≈ 7.1 | -OCH₂CH₃ |

| ¹H | ~1.2 - 1.3 | Triplet (t) | ³JHH ≈ 7.4 | -SCH₂CH₃ |

| ¹³C | ~168 - 172 | Doublet (d) | ²JCF ≈ 20-25 | C=O |

| ¹³C | ~85 - 95 | Doublet (d) | ¹JCF ≈ 180-200 | -CHF- |

| ¹³C | ~62 - 64 | Singlet (s) | - | -OCH₂CH₃ |

| ¹³C | ~25 - 28 | Singlet (s) | - | -SCH₂CH₃ |

| ¹³C | ~14 - 15 | Singlet (s) | - | -SCH₂CH₃ |

| ¹³C | ~13 - 14 | Singlet (s) | - | -OCH₂CH₃ |

| ¹⁹F | ~ -180 to -200 | Doublet (d) | ²JFH ≈ 45-50 | -CHF- |

Advanced NMR Techniques for Stereochemical Determination

The alpha-carbon in this compound is a chiral center. Determining the stereochemistry is crucial and can be achieved with advanced NMR techniques. If the compound is synthesized as a mixture of enantiomers, chiral resolving agents can be added to the NMR sample. These agents interact differently with each enantiomer, inducing separate signals in the NMR spectrum, which allows for the determination of enantiomeric excess.

For more complex molecules containing this moiety, two-dimensional NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. NOESY identifies protons that are close in space (typically < 5 Å), providing critical information for assigning relative stereochemistry in diastereomers.

Mass Spectrometry (MS) for Identification of Intermediates and Reaction Products

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides extremely accurate mass measurements, allowing for the determination of a molecule's elemental formula. For this compound (C₆H₁₁FO₂S), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different atomic compositions. This capability is indispensable for confirming the identity of the product in a complex reaction mixture.

Predicted HRMS Data

| Ion Formula | Calculated Exact Mass (m/z) |

|---|---|

| [C₆H₁₁FO₂S]⁺ | 166.0464 |

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves isolating an ion of interest (the precursor ion) and subjecting it to fragmentation to produce product ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. This is particularly useful for distinguishing between isomers and elucidating the connectivity of atoms. Systematic studies of fragmentation patterns are key to identifying related compounds for which standards may not be available. rsc.org

For this compound, the molecular ion ([M]⁺) at m/z 166 would undergo characteristic fragmentation, helping to confirm its structure.

Predicted Key Fragments in Tandem MS Analysis

| Predicted Fragment (m/z) | Proposed Neutral Loss | Fragment Structure |

|---|---|---|

| 121 | •OC₂H₅ (ethoxy radical) | [F(CH₃CH₂S)CHCO]⁺ |

| 105 | •SC₂H₅ (ethylsulfanyl radical) | [F(CH₃CH₂O₂C)CH]⁺ |

| 93 | C₂H₅F + CO (fluoroethane + carbon monoxide) | [CH₃CH₂S]⁺ |

| 61 | C₄H₆FO₂ (various) | [CH₃CH₂S]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. They are excellent for identifying the presence of specific functional groups and monitoring their transformation during a chemical reaction.

In the synthesis of this compound, the most prominent change observed by IR spectroscopy would be the appearance of a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch. Concurrently, the appearance of bands for the C-F and C-S stretches would confirm the incorporation of all key functional groups.

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H (alkane) | Stretching | 2850 - 3000 | Medium | Strong |

| C=O (ester) | Stretching | 1740 - 1760 | Strong | Medium |

| C-O (ester) | Stretching | 1150 - 1250 | Strong | Weak |

| C-F | Stretching | 1000 - 1100 | Strong | Weak |

| C-S | Stretching | 600 - 800 | Weak-Medium | Strong |

By monitoring these specific regions of the IR or Raman spectrum, one can track the progress of a reaction, such as the esterification of a corresponding carboxylic acid, providing valuable kinetic and mechanistic data.

X-ray Crystallography of Key Derivatives or Intermediates for Solid-State Structure Elucidation

A relevant example is the X-ray crystallographic study of 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid, a derivative prepared from ethyl 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl) acetate (B1210297) through alkaline hydrolysis. nih.gov The study of this derivative provides a model for the types of solid-state interactions that can be elucidated for compounds related to this compound.

In the crystal structure of this benzofuran (B130515) derivative, the molecules are linked into centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds involving the carboxyl groups. nih.gov These dimers are further organized into stacks by π–π interactions between the furan (B31954) and benzene (B151609) rings of adjacent benzofuran systems. nih.gov The detailed crystal data for this derivative are presented in the table below.

Crystal Data for 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic Acid nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁FO₃S |

| Molecular Weight ( g/mol ) | 254.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.6009 (9) |

| b (Å) | 8.3319 (7) |

| c (Å) | 13.395 (1) |

| β (°) | 96.138 (1) |

| Volume (ų) | 1176.34 (17) |

| Z | 4 |

| Radiation | Mo Kα |

This structural information is vital for understanding how such molecules pack in the solid state and can inform the design of new materials with specific properties.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination

This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images, or enantiomers. The determination of the enantiomeric excess (ee), which is a measure of the purity of a chiral sample, is critical in many areas of chemistry, particularly in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the enantiomeric excess and absolute configuration of chiral molecules. wikipedia.orgnih.gov

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com An achiral molecule will not exhibit a CD spectrum, while enantiomers will show mirror-image CD spectra. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. This relationship allows for the quantitative determination of the ee of a sample by comparing its CD signal to that of an enantiomerically pure standard.

Optical Rotatory Dispersion is the phenomenon where the angle of rotation of plane-polarized light by a chiral compound varies with the wavelength of the light. wikipedia.org Similar to CD, the ORD curves of enantiomers are mirror images of each other. The magnitude of the optical rotation at a specific wavelength can be used to determine the enantiomeric excess of a sample, provided a reference value for the pure enantiomer is known.

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid |

Theoretical and Computational Chemistry Studies of this compound

Despite a comprehensive search of scientific literature, no specific theoretical and computational chemistry studies focusing exclusively on the compound "this compound" have been identified.

While computational methods such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory are powerful tools for analyzing the electronic structure, reactivity, and reaction mechanisms of organic molecules, it appears that "this compound" has not yet been the subject of such detailed in silico investigation.

Research in computational chemistry often focuses on molecules with significant industrial, biological, or synthetic relevance. The absence of dedicated studies on this particular compound suggests it may not have been a primary target for theoretical investigation to date.

For context, numerous computational studies have been conducted on related, but structurally distinct, molecules such as ethyl acetate, ethyl fluoroacetate (B1212596), and various thioesters. These studies utilize the very methodologies outlined in the query to explore concepts like:

Ground State Geometries: Determining the most stable three-dimensional arrangement of atoms.

Electronic Properties: Calculating orbital energies, electron density, and dipole moments to understand the molecule's behavior.

Reactivity Prediction: Using FMO theory to identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to predicting how a molecule will interact with other reagents.

Charge Distribution: Creating electrostatic potential maps to visualize electron-rich and electron-poor regions, indicating sites for nucleophilic or electrophilic attack.

Reaction Mechanisms: Modeling the step-by-step process of a chemical reaction, including the identification of high-energy transition states and the calculation of the energy barriers (activation energies) required for the reaction to proceed.

Should "this compound" become a compound of greater interest, future research would likely employ these established theoretical and computational techniques to elucidate its chemical properties and reactivity. However, at present, the specific data and detailed research findings required to populate the requested article sections are not available in the published scientific literature.

Theoretical and Computational Chemistry Studies

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

This section would typically involve the use of quantum chemical calculations to predict the spectroscopic properties of Ethyl (ethylsulfanyl)(fluoro)acetate. Common methods include Density Functional Theory (DFT) and ab initio calculations.

NMR Chemical Shifts: Theoretical calculations would be performed to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These calculations would involve geometry optimization of the molecule followed by the application of methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted shifts would be compared to a reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F) to provide values that can be correlated with experimental data. A data table would be generated to summarize these predicted chemical shifts for each unique atom in the molecule.

IR Frequencies: Computational methods would also be used to calculate the vibrational frequencies of the molecule. This would result in a predicted infrared (IR) spectrum, with each peak corresponding to a specific vibrational mode (e.g., C=O stretch, C-F stretch, C-S stretch). A table would list the calculated frequencies and the corresponding vibrational assignments.

Solvation Model Effects on Reaction Pathways

This subsection would explore how the presence of a solvent influences the reaction pathways of this compound. Computational models, such as implicit and explicit solvation models, would be employed to simulate the solvent environment.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) would be used to represent the solvent as a continuous dielectric medium. This approach would be used to calculate the free energy of activation for potential reactions in different solvents, providing insight into how solvent polarity affects reaction rates.

Explicit Solvation Models: This would involve including individual solvent molecules in the computational model to study specific solvent-solute interactions, such as hydrogen bonding. This level of theory provides a more detailed picture of the solvation shell and its impact on reaction mechanisms.

A data table would typically be presented to compare the calculated activation energies of a given reaction in the gas phase versus in various solvents (e.g., water, ethanol (B145695), DMSO).

Conformational Analysis and Stereochemical Predictions

This part of the article would focus on the different spatial arrangements (conformations) of this compound and their relative energies.

Potential Energy Surface Scan: Computational scans of the potential energy surface by systematically rotating key dihedral angles (e.g., around the C-C and C-S bonds) would be performed to identify stable conformers (local minima) and transition states.

Stereochemical Predictions: The relative energies of different stereoisomers (if applicable) would be calculated to predict the most stable configuration. The analysis would also consider factors like steric hindrance and hyperconjugative effects that influence conformational preference.

A data table would summarize the relative energies of the identified stable conformers and their corresponding dihedral angles.

Future Directions and Emerging Research Areas

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

Without established synthetic routes for ethyl (ethylsulfanyl)(fluoro)acetate, a discussion on its scalable production via flow chemistry and automated synthesis is purely hypothetical.

Development of Novel Catalytic Systems for Stereoselective Transformations

The stereoselective synthesis of this molecule would be a significant challenge. However, without any known transformations involving this compound, the development of catalytic systems is not a current area of research.

Exploration of Photochemical and Electrochemical Synthesis Pathways

Photochemical and electrochemical methods offer unique synthetic avenues in organic chemistry. Nevertheless, their application to the synthesis of this compound has not been reported.

Applications in Materials Science

The potential for any chemical compound to be used in materials science is vast. However, in the absence of any reported synthesis or characterization of this compound, its application in this field remains unexplored.

Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Machine learning and AI are powerful tools for predicting chemical reactions and optimizing synthetic pathways. However, these models rely on existing data, which is not available for the target compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl (ethylsulfanyl)(fluoro)acetate, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via electrochemical fluorination of dithioacetal derivatives (e.g., ethyl α,α-bis(phenylthio)acetate) using poly(HF) salts like Et₃N·nHF. Reaction parameters such as the HF content in the supporting electrolyte and the electron-withdrawing nature of substituents significantly affect product selectivity. For example, higher HF content favors α-fluorination over fluorodesulfurization . Alternative fluorination methods involve using strong bases (e.g., LDA) with fluorinating agents like NFSI, though these may require optimization to minimize byproduct formation .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming fluorination and sulfur bonding patterns. For structural elucidation, single-crystal X-ray diffraction (SHELX programs) provides atomic-level resolution. Gas-phase ion energetics data (e.g., proton affinity, ionization energy) from mass spectrometry can further validate molecular stability .

Q. How can researchers distinguish between mono- and di-fluorinated byproducts during synthesis?

- Methodological Answer: ¹⁹F NMR is indispensable for identifying fluorination patterns due to its high sensitivity to fluorine environments. Chromatographic separation (e.g., HPLC) coupled with mass spectrometry can isolate and characterize byproducts. For example, NaH/Selectfluor reactions may yield a 39:61 ratio of monofluoro to difluoro derivatives, detectable via NMR integration .

Advanced Research Questions

Q. What factors govern regioselectivity in the electrochemical fluorination of dithioacetal derivatives?

- Methodological Answer: Regioselectivity is influenced by (1) the Taft σ* parameter of electron-withdrawing substituents, which stabilize transition states, and (2) the HF content in poly(HF) salts. Higher HF concentrations promote α-fluorination, while lower concentrations favor fluorodesulfurization. Computational modeling of transition states can provide predictive insights .

Q. How do steric and electronic effects impact the crystal packing of this compound?

- Methodological Answer: X-ray crystallography (e.g., SHELXL refinement) reveals that sulfur-fluorine repulsion and ester group conformation dictate packing. For instance, the S–C–F angle (103.82°) and dihedral angles between thiochromenyl and acetate moieties influence lattice stability. Disorder modeling may be required for flexible substituents .

Q. What challenges arise in resolving overlapping NMR signals for fluorinated thioether compounds?

- Methodological Answer: Signal overlap in crowded regions (e.g., δ 1.2–1.5 ppm for ethyl groups) can be addressed via 2D NMR (COSY, HSQC) or variable-temperature experiments. For ¹⁹F, decoupling techniques or using high-field instruments (>500 MHz) enhance resolution. Referencing against known fluorothioether spectra aids assignment .

Q. How can environmental persistence of fluorinated metabolites be assessed?

- Methodological Answer: Use accelerated degradation studies (e.g., hydrolysis at varying pH) to track fluorine release. High-resolution mass spectrometry (HRMS) identifies stable metabolites, while toxicity assays (e.g., Xenopus embryo models) evaluate ecological risks. Cross-reference with PFAS databases to predict bioaccumulation potential .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.